molecular formula C23H21N5O3S B2825794 Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 852375-70-3

Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

Cat. No.: B2825794
CAS No.: 852375-70-3
M. Wt: 447.51
InChI Key: GBFSYPRPRXDGMP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a p-tolyl group at position 2. The structure includes a thioether-linked acetamido group at position 6 of the pyridazine ring, connected to an ethyl benzoate moiety.

Properties

IUPAC Name

ethyl 2-[[2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-3-31-23(30)17-6-4-5-7-18(17)24-20(29)14-32-21-13-12-19-25-26-22(28(19)27-21)16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFSYPRPRXDGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Thioether Formation: The triazolopyridazine core is then reacted with a thiol compound, such as p-tolylthiol, under nucleophilic substitution conditions to introduce the thioether linkage.

    Amidation: The resulting intermediate is further reacted with ethyl 2-bromoacetate to form the amide bond, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activities make it a candidate for studying cellular processes and pathways.

    Medicine: Its potential anticancer and antimicrobial properties are of particular interest for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes like c-Met and Pim-1, which are involved in cancer cell proliferation and survival . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges : The thioacetamido bridge in the target compound may require specialized coupling reagents, unlike simpler esterifications in I-6230 .
  • Data Gaps : Direct experimental data (e.g., solubility, bioactivity) for the target compound are absent in the provided evidence, necessitating further studies.

Biological Activity

Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate, identified by its CAS number 852376-00-2, is a complex organic compound that has garnered attention for its potential biological activities. The compound features a triazole ring system, which is well-known for its diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O2SC_{18}H_{20}N_{4}O_{2}S, with a molecular weight of 356.4 g/mol. The structure incorporates a thioamide and an ethyl ester group linked to a triazole moiety, which may enhance its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₀N₄O₂S
Molecular Weight356.4 g/mol
CAS Number852376-00-2

Anticancer Activity

Recent studies have indicated that compounds containing the triazole structure exhibit significant anticancer properties. For instance, similar derivatives have shown promising results against various cancer cell lines. The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation.

In one study evaluating benzothiazole derivatives with structural similarities to our compound of interest, several exhibited potent anticancer activity against human cancer cell lines such as HepG2 and A549. For example:

  • Compound 7e demonstrated an IC50 of 48 nM against HepG2 cells.

These findings suggest that this compound may also possess similar anticancer efficacy due to its structural characteristics.

Antimicrobial and Antiviral Properties

Triazole derivatives are noted for their antimicrobial and antiviral activities. This compound has been investigated for these properties as well. The presence of the thio group in the structure is believed to enhance the compound's ability to penetrate microbial membranes and inhibit essential cellular functions.

Case Studies and Research Findings

  • Study on Triazole Derivatives : A comprehensive study on various triazole derivatives revealed that those with thioamide functionalities exhibited improved cytotoxicity against cancer cells compared to their non-thioamide counterparts. This suggests that the thio group in this compound could be a critical factor in its biological activity.
  • Mechanistic Insights : The mechanism of action for related compounds often involves the inhibition of key enzymes involved in cell division and survival pathways. For instance, studies have shown that triazole derivatives can inhibit tyrosine kinases involved in cancer progression.

Q & A

Q. What are the key steps and challenges in synthesizing Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate?

  • Methodological Answer : The synthesis involves sequential functionalization of the triazolopyridazine core. Key steps include: (i) Coupling the p-tolyl group to the triazole ring via Ullmann or Buchwald-Hartwig amination. (ii) Introducing the thioacetamide linker through nucleophilic substitution under inert atmosphere (N₂) to prevent oxidation of the thiol group. (iii) Esterification of the benzoic acid moiety using ethanol and a catalytic acid (e.g., H₂SO₄). Challenges include maintaining regioselectivity during triazole formation and avoiding side reactions at the pyridazine nitrogen. Reaction optimization often requires monitoring via TLC and adjusting solvent polarity (e.g., DMF vs. THF) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons from the p-tolyl group at δ 7.2–7.4 ppm) and confirms ester carbonyl signals (δ ~170 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 447.51 for C₂₃H₂₁N₅O₃S).
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester).
    Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. How is the initial biological activity of this compound screened in academic research?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).
  • Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) and normal cells (e.g., HEK293) to determine selectivity indices.
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Q. What strategies address solubility limitations during in vitro testing?

  • Methodological Answer :
  • Use co-solvents like DMSO (≤0.1% v/v) to pre-dissolve the compound, followed by dilution in buffer (e.g., PBS).
  • Modify formulation via nanoemulsion or cyclodextrin inclusion complexes.
  • For insoluble derivatives, consider synthesizing water-soluble prodrugs (e.g., phosphate esters) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in triazolopyridazine functionalization?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during thiol coupling.
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) for cross-coupling steps.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while toluene improves cyclization efficiency.
  • In Situ Monitoring : Use LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. What structural modifications enhance target selectivity in anticancer applications?

  • Methodological Answer :
  • Substituent Analysis : Compare analogues with electron-withdrawing (e.g., -CF₃) vs. electron-donating (e.g., -OCH₃) groups on the phenyl ring. QSAR models can predict binding affinity to kinases (e.g., EGFR).
  • Linker Variation : Replace thioacetamide with sulfonamide or amide groups to modulate membrane permeability.
  • Bioisosteric Replacement : Substitute the triazole ring with imidazole or tetrazole to assess impact on potency .

Q. How can mechanistic studies elucidate the compound’s interaction with sodium channels?

  • Methodological Answer :
  • Patch-Clamp Electrophysiology : Measure ion flux inhibition in HEK293 cells expressing Nav1.7 channels.
  • Molecular Docking : Use AutoDock Vina to simulate binding to channel pore domains (PDB: 6J8E).
  • Fluorescence Polarization : Track displacement of fluorescently labeled ligands (e.g., tetrodotoxin) to determine IC₅₀ values .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell line origin, serum concentration) from conflicting studies.
  • Dose-Response Validation : Repeat experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .

Q. What computational methods predict the compound’s ADMET properties?

  • Methodological Answer :
  • In Silico Tools : SwissADME for bioavailability radar plots; ProTox-II for toxicity risk assessment.
  • MD Simulations : GROMACS to model blood-brain barrier penetration (logBB) and plasma protein binding.
  • CYP450 Inhibition Prediction : Use Schrödinger’s SiteMap to identify metabolic hotspots .

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